

In-Depth Spectroscopic Analysis of 1,3-Dioxolane-2,2-diethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dioxolane-2,2-diethanol

Cat. No.: B1296863

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dioxolane-2,2-diethanol** (CAS No. 5694-95-1), a heterocyclic organic compound with the molecular formula $C_7H_{14}O_4$. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and clearly structured data for comparative analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1,3-Dioxolane-2,2-diethanol**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.95	t, J = 5.6 Hz	4H	-CH ₂ -CH ₂ OH
3.74	t, J = 5.6 Hz	4H	-CH ₂ -CH ₂ OH
3.96	s	4H	-O-CH ₂ -CH ₂ -O-
4.85 (broad s)	s	2H	-OH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Mass Spectrometry (MS) Data

m/z	Intensity (%)	Proposed Fragment
43	100.0	[C ₂ H ₃ O] ⁺
45	45.9	[C ₂ H ₅ O] ⁺
57	19.1	[C ₃ H ₅ O] ⁺
73	42.1	[C ₃ H ₅ O ₂] ⁺
87	13.1	[C ₄ H ₇ O ₂] ⁺
101	3.9	[C ₅ H ₉ O ₂] ⁺
117	10.1	[M - CH ₂ CH ₂ OH] ⁺
131	1.8	[M - CH ₂ OH] ⁺
161	0.2	[M - H] ⁺

Ionization Method: Electron Ionization (EI)

Note: ¹³C NMR and complete IR spectroscopic data with peak assignments for **1,3-Dioxolane-2,2-diethanol** are not readily available in the searched literature. The data presented is based on available experimental findings.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) and referenced to the residual solvent peak. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

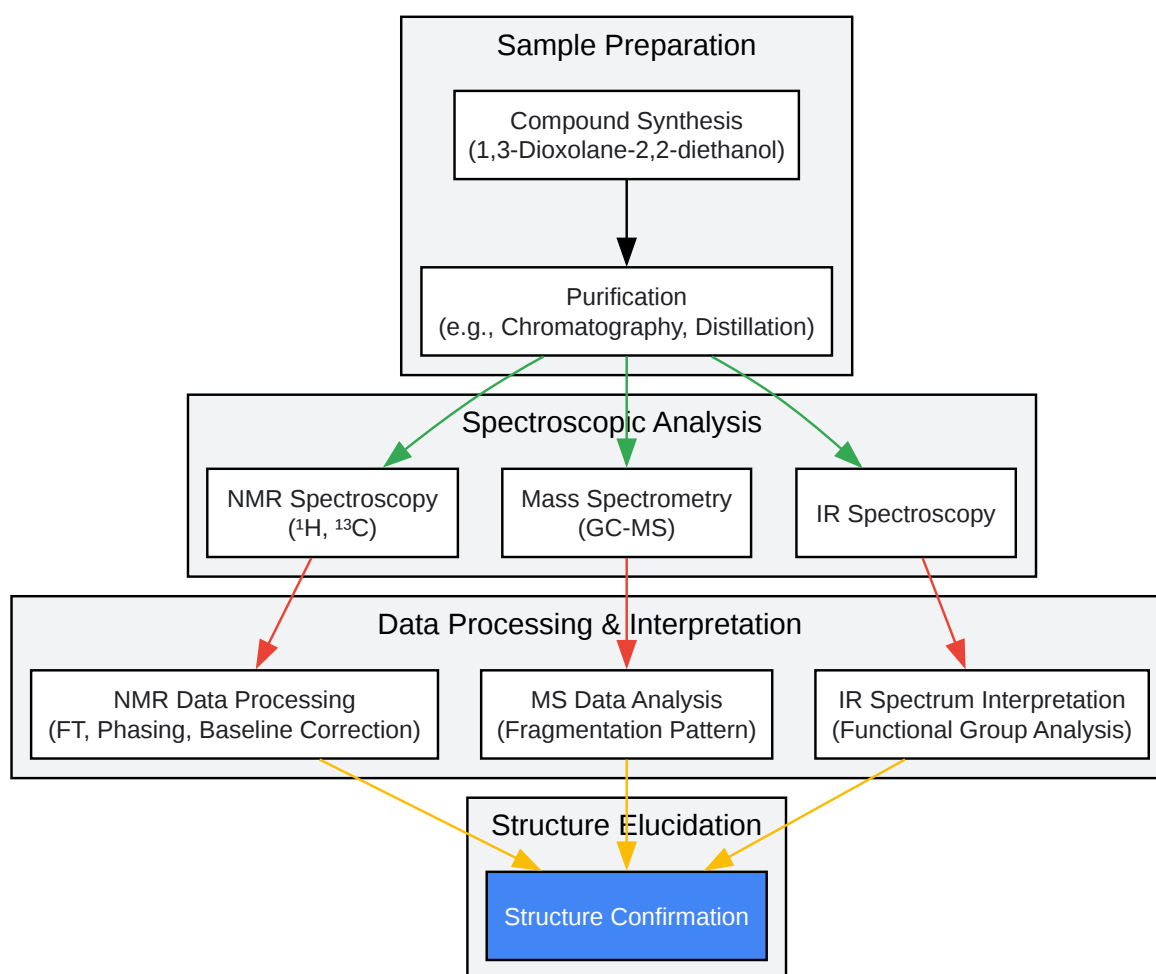
Mass Spectrometry (MS)

Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by a 70 eV electron beam. The resulting fragments were separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,3-Dioxolane-2,2-diethanol**.

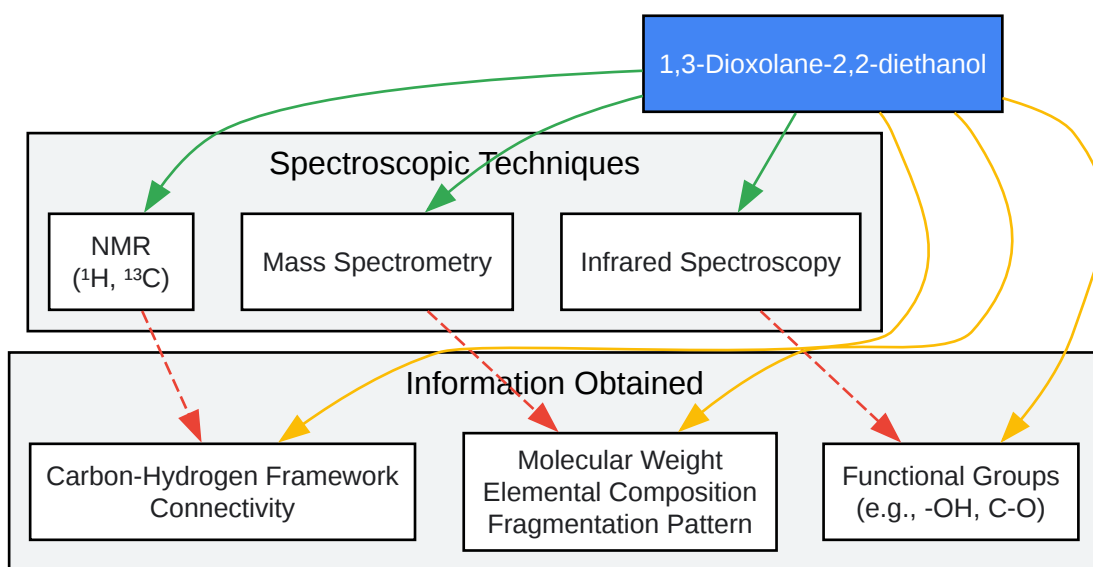


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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.



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Caption: Complementary nature of spectroscopic techniques.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com